![molecular formula C24H40B2O6 B14234785 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) CAS No. 241802-45-9](/img/structure/B14234785.png)
2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is a complex organic compound that features a phenylene core substituted with hexyloxy groups and dioxaborinane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(hexyloxy)-1,4-phenylene.
Formation of Dioxaborinane Rings: The intermediate is then reacted with boronic acid derivatives under specific conditions to form the dioxaborinane rings. This step often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Coupling Reactions: The dioxaborinane rings can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases or catalysts.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, substituted phenylene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new catalysts and reagents for industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborinane rings and hexyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene
- 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- 2,5-Bis(hexyloxy)terephthalaldehyde
Uniqueness
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is unique due to the presence of both hexyloxy groups and dioxaborinane rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
241802-45-9 |
|---|---|
Fórmula molecular |
C24H40B2O6 |
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
2-[4-(1,3,2-dioxaborinan-2-yl)-2,5-dihexoxyphenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C24H40B2O6/c1-3-5-7-9-13-27-23-19-22(26-31-17-12-18-32-26)24(28-14-10-8-6-4-2)20-21(23)25-29-15-11-16-30-25/h19-20H,3-18H2,1-2H3 |
Clave InChI |
KOIHWNGNZKBWKJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C2=CC(=C(C=C2OCCCCCC)B3OCCCO3)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
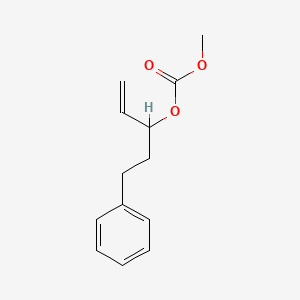
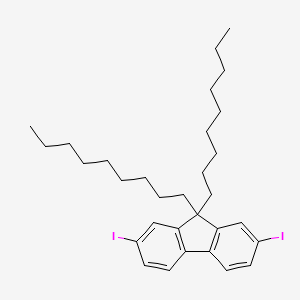

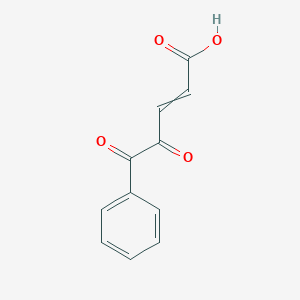

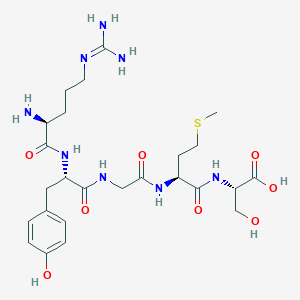
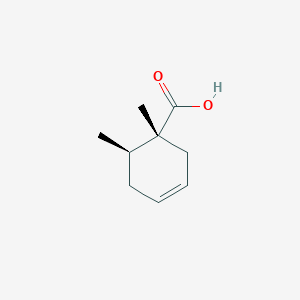
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
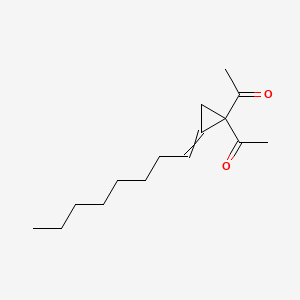

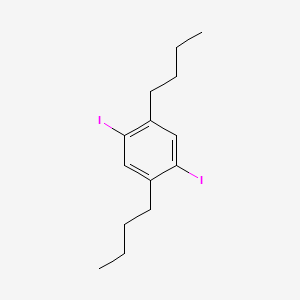
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
